1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]
Description
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] (CAS: 303984-76-1) is a hydrazone derivative of indole-2,3-dione. Its molecular formula is C₂₀H₁₃Cl₂N₃O, with a molecular weight of 382.25 g/mol and a purity ≥95% . The compound features a phenyl group at position 1 of the indole core and a 2,5-dichlorophenyl-substituted hydrazone moiety at position 2.
Properties
IUPAC Name |
3-[(2,5-dichlorophenyl)diazenyl]-1-phenylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-10-11-16(22)17(12-13)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFPYTUIFRHPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172769 | |
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-76-1 | |
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601172769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] typically involves the condensation of 1-phenyl-1H-indole-2,3-dione with 2,5-dichlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to various substituted indole derivatives .
Scientific Research Applications
1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and interactions.
Medicine: Potential therapeutic applications include anticancer, antiviral, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Phenyl-1H-indole-2,3-dione 3-(N-Phenylhydrazone) (CAS: 303984-71-6)
- Molecular Formula : C₂₀H₁₅N₃O
- Molecular Weight : 313.36 g/mol
- Key Difference : Lacks chlorine substituents on the phenylhydrazone group.
- Synthesis: Prepared analogously via condensation of indole-2,3-dione with phenylhydrazine.
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a)
- Molecular Formula : C₂₂H₁₇N₃O₂
- Molecular Weight : 355.39 g/mol
- Key Difference : Features an ethylidene spacer between the isoindole core and phenylhydrazone.
- Synthesis: Synthesized via refluxing isoindole-1,3-dione with phenylhydrazine hydrochloride in ethanol (49% yield). The ethylidene group introduces conformational flexibility, reducing crystallinity compared to rigid dichlorophenyl analogs .
2-(4-{1-[(4-Methanesulfonyl-phenyl)-hydrazono]-ethyl}-phenyl)-isoindole-1,3-dione (17b)
- Molecular Formula : C₂₃H₁₉N₃O₄S
- Molecular Weight : 433.48 g/mol
- Key Difference : Incorporates a sulfonyl group on the phenylhydrazone moiety.
- Synthesis: Similar to 17a but with 4-methanesulfonylphenylhydrazine (51% yield). The sulfonyl group enhances polarity and hydrogen-bonding capacity, increasing melting point (208–210°C) compared to non-sulfonylated analogs .
Physicochemical Properties
| Compound | Melting Point (°C) | IR (C=O Stretch, cm⁻¹) | Notable Substituents |
|---|---|---|---|
| Target Compound | Not Reported | ~1700–1780* | 2,5-Dichlorophenylhydrazone |
| 1-Phenyl-1H-indole-2,3-dione (17a) | 185–187 | 1783, 1711 | Phenylhydrazone |
| 17b | 208–210 | 1783, 1714 | 4-Methanesulfonylphenyl |
| 17c | 265–267 | 1784, 1711 | Sulfonamide |
*Inferred from analogous isoindole-1,3-dione derivatives .
- The 2,5-dichlorophenyl group in the target compound likely increases melting point compared to non-chlorinated analogs (e.g., 17a) due to enhanced intermolecular halogen bonding. However, its melting point is expected to be lower than sulfonyl-containing derivatives (e.g., 17b, 17c) due to reduced polarity .
Spectroscopic Data
¹H-NMR Comparisons
- Target Compound: Expected aromatic proton signals near δ 7.2–8.1 ppm (similar to 17a–c), with deshielding effects from chlorine substituents causing slight upfield shifts compared to non-chlorinated analogs .
- 17a : Features a singlet for syn/anti CH₃ groups at δ 2.30–2.63 ppm and aromatic protons at δ 7.26–8.11 ppm .
- 17c : Displays NH₂ protons at δ 7.1 ppm (D₂O exchangeable), absent in the target compound .
¹³C-NMR Comparisons
Biological Activity
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] is a compound derived from the indole family, known for its diverse biological activities. This article examines its biological activity, focusing on its potential anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 382.2 g/mol. The structure includes an indole moiety linked to a hydrazone group, which is crucial for its biological interactions. The presence of the dichlorophenyl group may enhance its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including 1-phenyl-1H-indole-2,3-dione hydrazones. For instance:
- Cell Line Studies : The compound has demonstrated significant cytotoxic activity against various cancer cell lines. In vitro assays indicated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin against A-431 and Jurkat cells, suggesting potent antiproliferative effects .
- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins, which may disrupt critical cellular functions in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties:
- Cholinesterase Inhibition : Studies on related indole derivatives have shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) effectively. This suggests potential applications in treating neurodegenerative disorders .
- Carbonic Anhydrase Inhibition : Similar compounds have exhibited strong inhibitory effects on carbonic anhydrases (CAs), indicating a broad spectrum of enzyme inhibition that could be leveraged for therapeutic purposes .
Case Studies and Research Findings
A summary of relevant studies is presented in the following table:
Q & A
Q. What are the recommended synthetic routes for 1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]?
Methodological Answer: The synthesis typically involves coupling 1-phenyl-1H-indole-2,3-dione (isatin derivative) with a hydrazine derivative of 2,5-dichloroaniline. Key steps include:
- Hydrazone formation : Reacting the isatin core with N-(2,5-dichlorophenyl)hydrazine under reflux in ethanol or acetic acid, with monitoring via TLC .
- Solvent optimization : Polar aprotic solvents like DMF may enhance reaction efficiency, as observed in analogous hydrazone syntheses .
- Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane is standard. Yield improvements (e.g., 48–84%) are achievable by controlling stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- H NMR : Look for signals at δ 10.2–11.5 ppm (NH hydrazone), δ 7.2–8.5 ppm (aromatic protons), and δ 6.8–7.1 ppm (indole protons). Coupling constants () between 8–10 Hz confirm para-substituted dichlorophenyl groups .
- C NMR : Carbonyl carbons (C=O) appear at δ 175–185 ppm, while aromatic carbons range from δ 110–150 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the dichlorophenyl and indole moieties .
Q. How can researchers assess the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention times should match reference standards .
- Melting Point Analysis : Sharp melting points (±2°C) indicate purity. Deviations suggest impurities or polymorphism .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (error <0.3%) .
Q. What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., AGS, BGC-823) at concentrations of 1–100 μM. IC values <20 μM suggest therapeutic potential .
- Enzyme Inhibition Assays : For compounds with structural similarity to UCH inhibitors (e.g., LDN-57444), measure IC against deubiquitinating enzymes using fluorogenic substrates .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data be resolved?
Methodological Answer:
- Dynamic vs. Static Structures : NMR may detect conformational flexibility (e.g., tautomerism in hydrazone groups), while X-ray provides a static snapshot. Use variable-temperature NMR to assess exchange broadening .
- Refinement Software : SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces) can resolve discrepancies by refining occupancy ratios or hydrogen-bonding networks .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Design : Modify substituents on the indole (e.g., electron-withdrawing groups at position 5) or dichlorophenyl ring (e.g., meta/para chlorine substitution). Compare bioactivity using dose-response curves .
- 3D-QSAR Modeling : Generate pharmacophore models with software like Schrödinger Suite, using docking scores against targets like UCHL3 or kinases .
Q. How can the mechanism of action (MoA) be elucidated for this compound?
Methodological Answer:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells can reveal dysregulated pathways (e.g., ubiquitin-proteasome system) .
Q. What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with TsUCH37) using AMBER or GROMACS. Analyze binding free energy with MM-PBSA .
- Docking Studies : Use AutoDock Vina to screen against homology models of targets derived from crystallographic data (e.g., PDB ID 4WQN) .
Q. How is chemical stability evaluated under varying experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (UV light) conditions. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Stability is confirmed if purity remains >95% .
Q. What approaches assess synergistic effects in combination therapies?
Methodological Answer:
- Combinatorial Screening : Pair the compound with FDA-approved drugs (e.g., proteasome inhibitors) and measure synergy via Chou-Talalay combination indices .
- In Vivo Models : Use xenograft mice to evaluate tumor growth inhibition when administered with standard chemotherapeutics (e.g., cisplatin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
